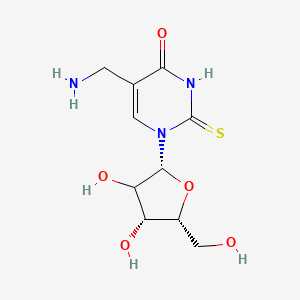

5-(Aminomethyl)-2-thiouridine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C10H15N3O5S |

|---|---|

Peso molecular |

289.31 g/mol |

Nombre IUPAC |

5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |

InChI |

InChI=1S/C10H15N3O5S/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19)/t5-,6+,7?,9-/m1/s1 |

Clave InChI |

LOEDKMLIGFMQKR-WJZMDOFJSA-N |

SMILES isomérico |

C1=C(C(=O)NC(=S)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)CN |

SMILES canónico |

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN |

Origen del producto |

United States |

Foundational & Exploratory

The Pivotal Role of 5-(Aminomethyl)-2-thiouridine in Transfer RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are essential for maintaining translational fidelity and efficiency. Among these, the modification 5-(aminomethyl)-2-thiouridine (nm5s2U), found at the wobble position (34) of the anticodon loop in many prokaryotic tRNAs, plays a significant, albeit often intermediate, role in the decoding of genetic information. This technical guide provides a comprehensive overview of the biosynthesis, structure, and function of nm5s2U in tRNA. We delve into its critical contribution to codon recognition and the maintenance of the reading frame. This document further presents detailed experimental protocols for the study of this modification and summarizes key quantitative data to facilitate further research and therapeutic development.

Introduction

Transfer RNAs are central to protein synthesis, acting as adaptor molecules that translate the messenger RNA (mRNA) codon sequence into a specific amino acid sequence. The accuracy of this process is heavily reliant on the precise recognition of mRNA codons by the tRNA anticodon. This recognition is fine-tuned by a vast array of over 150 post-transcriptional modifications found in tRNA molecules. These modifications, particularly those in the anticodon loop, can modulate the structural dynamics of the tRNA, thereby influencing codon pairing and overall translational fidelity.

One such critical modification is this compound (nm5s2U), a derivative of uridine located at the wobble position (U34) of certain tRNAs. While often an intermediate in the biosynthesis of the more complex 5-methylaminomethyl-2-thiouridine (mnm5s2U), nm5s2U itself contributes to the structural integrity of the anticodon loop, enhancing the efficiency and accuracy of translation.[1] This guide will explore the multifaceted role of nm5s2U in tRNA function, from its biosynthesis to its impact on the decoding process.

Biosynthesis of this compound

The formation of nm5s2U is a multi-step enzymatic process that serves as a key intermediate in the biosynthesis of mnm5s2U. The pathway differs between Gram-negative and Gram-positive bacteria, highlighting the evolutionary divergence of this essential modification pathway.

Biosynthesis in Gram-Negative Bacteria (e.g., Escherichia coli)

In Gram-negative bacteria like E. coli, the biosynthesis of nm5s2U is part of the pathway leading to mnm5s2U and is primarily catalyzed by the bifunctional enzyme MnmC.[1][2][3] The process begins with the modification of uridine at position 34 to 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U). The MnmC enzyme then carries out the final two steps:

-

Decarboxylation: The FAD-dependent oxidase domain of MnmC (MnmC(o)) converts cmnm5s2U to 5-aminomethyl-2-thiouridine (nm5s2U).[4]

-

Methylation: Subsequently, the S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain of MnmC (MnmC(m)) methylates the free amino group of nm5s2U to form the final product, mnm5s2U.[4]

Biosynthesis in Gram-Positive Bacteria (e.g., Bacillus subtilis)

Gram-positive bacteria, such as Bacillus subtilis, lack an MnmC ortholog and utilize a different set of enzymes to produce mnm5s2U, with nm5s2U as an intermediate.[4] In this pathway:

-

Decarboxylation: The FAD-dependent oxidoreductase, YurR, is responsible for the conversion of cmnm5s2U to nm5s2U.[4]

-

Methylation: The methyltransferase MnmM (formerly known as YtqB) then catalyzes the methylation of nm5s2U to mnm5s2U, using SAM as the methyl donor.[1][3][5]

Role of this compound in tRNA Function

The presence of modifications at the wobble position, such as nm5s2U and its derivatives, is crucial for accurate and efficient translation. These modifications influence the conformation of the anticodon loop, thereby modulating codon recognition and the stability of the codon-anticodon interaction.

Codon Recognition and Translational Fidelity

The primary role of wobble modifications is to ensure correct base pairing with the third nucleotide of the mRNA codon. The 2-thio modification restricts the U34 to the C3'-endo conformation, which favors pairing with A and disfavors pairing with G in the third codon position. The 5-aminomethyl group further refines this interaction. While the fully modified mnm5s2U is known to enhance translational efficiency and reduce frameshifting, the intermediate nm5s2U also contributes to these processes.[1][6] The presence of the aminomethyl group at the C5 position helps to stabilize the anticodon loop structure, which is essential for proper positioning of the tRNA in the ribosome.[7]

Structural Impact on the Anticodon Loop

NMR studies on tRNA anticodon stem-loops (ASLs) containing related modifications have shown that these modifications induce a more stable and canonical U-turn structure.[7][8] This structural stabilization is critical for the correct presentation of the anticodon for codon recognition. The aminomethyl group of nm5s2U can participate in hydrogen bonding interactions within the anticodon loop, contributing to its rigidity and pre-organizing it for efficient binding to the mRNA codon in the ribosomal A-site.

Quantitative Data

The functional importance of nm5s2U and its biosynthetic pathway can be assessed through quantitative analysis of enzyme kinetics and the effects of modification deficiency.

| Enzyme | Substrate | K_m_ (nM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) | Organism | Reference |

| MnmC (oxidase domain) | cmnm⁵s²U-tRNA | 600 ± 200 | 0.34 ± 0.04 | 0.56 | E. coli | [2] |

| MnmC (methyltransferase domain) | nm⁵s²U-tRNA | 70 ± 40 | 0.31 ± 0.05 | 4.5 | E. coli | [2] |

Table 1: Steady-state kinetic parameters of the E. coli MnmC enzyme. The tighter binding (lower K_m_) and higher catalytic efficiency of the second step (methylation of nm5s2U) ensure the efficient conversion of the intermediate to the final mnm5s2U modification.[2]

Experimental Protocols

Investigating the role of nm5s2U in tRNA requires a combination of molecular biology, biochemical, and analytical techniques. This section provides detailed methodologies for key experiments.

Analysis of tRNA Modification Status by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of tRNA modifications.

Objective: To determine the presence and relative abundance of nm5s2U in total tRNA.

Protocol:

-

tRNA Isolation: Isolate total RNA from bacterial cells using a suitable RNA extraction kit. To enrich for tRNA, the total RNA can be fractionated by size-exclusion chromatography or anion-exchange chromatography.

-

tRNA Digestion: Digest the purified tRNA to single nucleosides using a two-step enzymatic digestion with nuclease P1 followed by bacterial alkaline phosphatase.

-

LC-MS/MS Analysis:

-

Separate the digested nucleosides using a C18 reverse-phase HPLC column.

-

Detect and quantify the nucleosides using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The specific mass transitions for nm5s2U would need to be determined based on its molecular weight and fragmentation pattern.

-

Northern Blot Analysis for tRNA

Northern blotting can be used to detect specific tRNAs and assess their integrity and modification status, sometimes in conjunction with probes that are sensitive to specific modifications.

Objective: To detect a specific tRNA species that may contain the nm5s2U modification.

Protocol:

-

RNA Extraction: Isolate total RNA from the organism of interest.

-

Gel Electrophoresis: Separate the RNA samples on a denaturing polyacrylamide gel (e.g., 10-15% acrylamide, 7M urea).

-

Transfer: Transfer the separated RNA to a positively charged nylon membrane.

-

Crosslinking: UV-crosslink the RNA to the membrane.

-

Hybridization:

-

Pre-hybridize the membrane in a suitable hybridization buffer.

-

Hybridize with a 5'-end-labeled oligonucleotide probe specific for the tRNA of interest.

-

-

Washing and Detection: Wash the membrane to remove unbound probe and detect the signal using autoradiography or a phosphorimager.

In Vitro Translation Assay

This assay can be used to assess the functional consequence of the nm5s2U modification on translation efficiency and fidelity.

Objective: To compare the translational activity of a tRNA with and without the nm5s2U modification.

Protocol:

-

Prepare tRNA:

-

Synthesize the desired tRNA in vitro using T7 RNA polymerase.

-

Modify the in vitro transcribed tRNA with purified enzymes (e.g., MnmC or YurR and MnmM) to generate the nm5s2U-containing tRNA.

-

-

Reconstitute In Vitro Translation System: Use a purified E. coli-based in vitro translation system (e.g., PURE system) lacking the specific tRNA.

-

Translation Reaction:

-

Set up translation reactions with a reporter mRNA (e.g., encoding luciferase or GFP).

-

Add either the unmodified or the nm5s2U-modified tRNA to the reactions.

-

-

Analysis: Quantify the amount of protein produced in each reaction to determine the effect of the modification on translation efficiency.

Conclusion

This compound is a key modified nucleoside in the anticodon loop of certain bacterial tRNAs that plays a crucial role in ensuring the accuracy and efficiency of protein synthesis. As an essential intermediate in the biosynthesis of mnm5s2U, its formation is tightly regulated by dedicated enzymatic pathways that differ between Gram-negative and Gram-positive bacteria. The presence of nm5s2U contributes to the structural stability of the anticodon loop, thereby facilitating proper codon recognition and preventing translational errors. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further elucidate the biological significance of this important tRNA modification and to explore the enzymes in its biosynthetic pathway as potential therapeutic targets.

References

- 1. researchgate.net [researchgate.net]

- 2. en.bio-protocol.org [en.bio-protocol.org]

- 3. Assay of both activities of the bifunctional tRNA-modifying enzyme MnmC reveals a kinetic basis for selective full modification of cmnm5s2U to mnm5s2U - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of tRNA modification on translational accuracy depend on intrinsic codon–anticodon strength - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Analysis of tRNA Methylfransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

discovery and significance of nm5s2U modification

An In-depth Technical Guide on the Discovery and Significance of the nm5s2U tRNA Modification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The post-transcriptional modification of transfer RNA (tRNA) is a fundamental process that ensures the accuracy and efficiency of protein synthesis. Among the more than 100 known modifications, 5-methylaminomethyl-2-thiouridine (mnm5s2U), and its eukaryotic equivalent 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U), located at the wobble position (U34) of specific tRNAs, are crucial for precise codon recognition. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological significance of the nm5s2U modification, with a focus on its role in translational fidelity. Detailed experimental methodologies, quantitative data, and visual representations of the underlying molecular pathways are presented to serve as a valuable resource for researchers in molecular biology and drug development.

Discovery and Significance of nm5s2U Modification

The nm5s2U modification, a hypermodified nucleoside, is primarily found in tRNAs that recognize codons with A or G in the third position, particularly for amino acids such as lysine, glutamate, and glutamine.[1] Its discovery was a part of the broader effort to understand the extensive post-transcriptional modifications in tRNA and their role in fine-tuning the translation process.

The significance of nm5s2U lies in its critical role in maintaining translational fidelity by preventing frameshift errors during protein synthesis.[2] The wobble position of the tRNA anticodon allows for non-standard base pairing with the third nucleotide of the mRNA codon. Modifications at this position, like nm5s2U, restrict the conformational flexibility of the anticodon loop, thereby ensuring accurate codon recognition and preventing misreading of the genetic code.[2][3] Deficiencies in the nm5s2U modification have been linked to increased rates of ribosomal +1 frameshifting, which can lead to the production of non-functional or toxic proteins.[3][4]

Biosynthesis of nm5s2U

The biosynthesis of mnm5s2U is a complex, multi-step enzymatic process that involves modifications at both the C2 and C5 positions of the uridine base. The pathways differ between Gram-negative and Gram-positive bacteria.

Biosynthesis in Gram-Negative Bacteria (e.g., Escherichia coli)

In E. coli, the synthesis of mnm5s2U is well-characterized and involves several key enzymes:

-

MnmA: A cysteine desulfurase that initiates the thiolation at the C2 position of uridine.

-

MnmE and MnmG: This complex catalyzes the addition of a carboxymethylaminomethyl (cmnm) group to the C5 position of the 2-thiouridine.

-

MnmC: A bifunctional enzyme that performs the final two steps. The C-terminal oxidase domain (MnmC(o)) converts cmnm5s2U to nm5s2U, and the N-terminal methyltransferase domain (MnmC(m)) methylates nm5s2U to the final mnm5s2U product, using S-adenosyl-L-methionine (SAM) as the methyl donor.[5]

Biosynthesis in Gram-Positive Bacteria (e.g., Bacillus subtilis)

Gram-positive bacteria lack a homolog of the bifunctional MnmC enzyme and utilize a different set of enzymes for the final steps of mnm5s2U synthesis:[5]

-

MnmL (formerly YtqA): A radical SAM enzyme responsible for the conversion of cmnm5s2U to nm5s2U.

-

MnmM (formerly YtqB): A methyltransferase that catalyzes the final methylation of nm5s2U to mnm5s2U.[6]

Quantitative Data

The efficiency of the enzymatic steps in the mnm5s2U biosynthetic pathway is critical for maintaining cellular homeostasis. The following table summarizes the steady-state kinetic parameters for the E. coli MnmC enzyme.

| Reaction | Enzyme | Substrate | K_m_ (nM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) | Reference |

| cmnm⁵s²U → nm⁵s²U | MnmC (oxidase domain) | cmnm⁵s²U-tRNA | 600 | 0.34 | 0.57 | [7][8] |

| nm⁵s²U → mnm⁵s²U | MnmC (methyltransferase domain) | nm⁵s²U-tRNA | 70 | 0.31 | 4.43 | [7][8] |

Table 1: Steady-state kinetic parameters of the E. coli MnmC enzyme.[7][8]

Experimental Protocols

Analysis of tRNA Modification Status by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for the direct detection and quantification of tRNA modifications.[1][9][10]

Protocol:

-

tRNA Isolation: Isolate total RNA from cells using a standard method (e.g., TRIzol extraction or a commercial kit). Purify the tRNA fraction from the total RNA, for instance, by size-exclusion chromatography or using a specialized kit.[11]

-

Enzymatic Digestion:

-

To an appropriate amount of purified tRNA (e.g., 1-10 µg), add nuclease P1 to digest the tRNA into 5'-mononucleosides.

-

Subsequently, add a phosphatase (e.g., bacterial alkaline phosphatase) to remove the 5'-phosphate group, yielding nucleosides.[12]

-

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture onto a reversed-phase HPLC column (e.g., C18).

-

Separate the nucleosides using a gradient of appropriate solvents (e.g., acetonitrile and ammonium acetate).

-

Eluting nucleosides are introduced into a mass spectrometer.

-

Identify nm5s2U based on its specific mass-to-charge ratio (m/z) and fragmentation pattern in MS/MS mode.

-

Quantify the relative abundance of nm5s2U by comparing its peak area to that of an unmodified nucleoside or a stable isotope-labeled internal standard.[1][9]

-

γ-Toxin Endonuclease Assay for mcm5s2U Detection (Eukaryotes)

This enzymatic assay is specific for the detection of the eukaryotic equivalent of nm5s2U, mcm5s2U. It utilizes the γ-toxin from Kluyveromyces lactis, which specifically cleaves tRNA at the 3'-side of the mcm5s2U modification.[13][14][15]

References

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Independent suppression of ribosomal +1 frameshifts by different tRNA anticodon loop modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Assay of both activities of the bifunctional tRNA-modifying enzyme MnmC reveals a kinetic basis for selective full modification of cmnm5s2U to mnm5s2U - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 10. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 12. biorxiv.org [biorxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pivotal Role of 5-Taurinomethyl-2-thiouridine (τm5s2U) in Mitochondrial tRNA Translation: A Technical Guide

Executive Summary: The fidelity and efficiency of mitochondrial protein synthesis are paramount for cellular bioenergetics. This process relies heavily on post-transcriptional modifications of mitochondrial transfer RNAs (mt-tRNAs). Among the most critical is the 5-taurinomethyl-2-thiouridine (τm5s2U) modification at the wobble position (U34) of specific mt-tRNAs, including those for Lysine, Glutamic acid, and Glutamine. This hypermodification is essential for accurate codon recognition and the prevention of translational errors. The biosynthesis of τm5s2U is a complex, multi-enzyme process involving the nuclear-encoded proteins GTPBP3, MTO1, and TRMU (MTU1). Deficiencies in this pathway, arising from mutations in either the modifying enzymes or the mt-tRNA substrates, lead to severe mitochondrial translation defects and are the molecular basis for devastating human diseases such as Myoclonic Epilepsy with Ragged-Red Fibers (MERRF) and Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS). This guide provides a comprehensive overview of the τm5s2U modification, its biosynthetic pathway, its critical function in translation, and its association with disease, offering detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Introduction: The Significance of Wobble Position Modification in Mitochondria

Mitochondria possess their own genome (mtDNA) and a dedicated translational apparatus to synthesize 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system.[1][2] The accuracy of this process is vital for cellular energy production. The genetic code's degeneracy allows a single tRNA to recognize multiple synonymous codons, a flexibility mediated by modifications to the first nucleotide of the anticodon, known as the wobble position (U34).[3] In mitochondria, the τm5s2U modification at U34 is crucial for stabilizing the codon-anticodon interaction, particularly for tRNAs that decode codons ending in A or G (NNR codons).[4] Its absence leads to translational frameshifting and stalled protein synthesis, resulting in profound mitochondrial dysfunction.[5][6]

The τm5s2U Modification: Structure and Function

The τm5s2U modification is a complex hypermodification involving two key chemical additions to the uridine base at position 34 of mt-tRNALys, mt-tRNAGlu, and mt-tRNAGln: a taurine-containing methyl group at the C5 position (τm5U) and a sulfur atom at the C2 position (s2U).[1][7] A related modification, 5-taurinomethyluridine (τm5U), which lacks the 2-thiolation, is found in mt-tRNALeu(UUR) and mt-tRNATrp.[5][7]

The primary function of the τm5(s2)U modification is to ensure the accurate and efficient decoding of their respective codons. The bulky taurinomethyl group at the C5 position restricts the "wobble" capacity of the uridine, enforcing a Watson-Crick-like pairing with G while still allowing pairing with A in the third codon position. The 2-thiolation (s2U) further enhances this conformational rigidity, which is critical for the proper recognition of codons like AAA/AAG (Lys) and GAA/GAG (Glu).[4][5] Loss of this modification impairs the ability of the tRNA to decode its cognate codons, leading to a severe reduction in the synthesis of mitochondrial-encoded proteins.[5]

Biosynthesis of τm5s2U: A Multi-Step Enzymatic Cascade

The formation of τm5s2U is a sequential process catalyzed by nuclear-encoded enzymes that are imported into the mitochondria. The pathway can be divided into two main stages: the formation of the 5-taurinomethyluridine (τm5U) intermediate, followed by 2-thiolation.

-

τm5U Formation : This initial and complex step is cooperatively catalyzed by the MTO1 (Mitochondrial tRNA Translation Optimization 1) and GTPBP3 (GTP Binding Protein 3) enzyme complex.[1][5][8] This reaction utilizes taurine and 5,10-methylenetetrahydrofolate (CH2-THF) as substrates, along with cofactors including GTP, FAD, and NADH.[5] GTPBP3, a homolog of the bacterial MnmE, is an active GTPase, and its activity is critical for the modification process.[4][9] MTO1 is the homolog of the bacterial MnmG protein.[8]

-

2-Thiolation : Following the τm5U formation, the enzyme TRMU (tRNA 2-thiouridylase 1), also known as MTU1, catalyzes the transfer of a sulfur atom to the C2 position of the uridine base.[1][10] This thiolation step converts τm5U into the final τm5s2U modification. The sulfur donor for this reaction is the cysteine desulfurase NFS1.[10]

Pathophysiology: Linking τm5s2U Deficiency to Human Disease

Defects in τm5s2U modification are a direct cause of severe mitochondrial diseases.[11] Pathogenic mutations can occur in the nuclear genes encoding the modifying enzymes (GTPBP3, MTO1, TRMU) or in the mtDNA genes encoding the substrate tRNAs (MT-TK for tRNALys, MT-TL1 for tRNALeu(UUR)).[1][4][5]

For instance, the A8344G mutation in MT-TK is a hallmark of MERRF. This mutation disrupts the tRNA structure, impairing its recognition by the modification machinery and leading to a severe lack of τm5s2U.[5][12] Similarly, the A3243G mutation in MT-TL1, commonly associated with MELAS, results in hypomodification of the τm5U in tRNALeu(UUR).[5][11] The resulting hypomodified tRNAs are unable to efficiently decode their cognate codons, causing a global defect in mitochondrial protein synthesis and a subsequent failure of the OXPHOS system.[5] This energy crisis predominantly affects tissues with high energy demands, such as the brain and muscle, explaining the myopathic and encephalopathic features of these disorders.[13][14]

Quantitative Data on τm5s2U Modification Status

The following table summarizes quantitative findings from studies on patient-derived cells, illustrating the drastic reduction in modification levels associated with pathogenic mutations and the potential for therapeutic intervention.

| Condition/Cell Line | Mitochondrial tRNA | Pathogenic Mutation | Modification Status (% of wild-type) | Key Phenotypic Consequence | Reference |

| MERRF Patient Fibroblasts | mt-tRNALys | A8344G | Severe reduction of τm5s2U | Defective translation, respiratory deficiency | [5][11] |

| MELAS Patient Myoblasts | mt-tRNALeu(UUR) | A3243G | Severe reduction of τm5U | Defective translation, respiratory deficiency | [5][12] |

| GTPBP3 KO HEK293T cells | mt-tRNALeu(UUR) | Gene Knockout | τm5U absent | Reduced steady-state levels of mt-tRNAs | [15] |

| MTO1 KO ES cells | mt-tRNAs | Gene Knockout | τm5(s2)U absent | Embryonic lethality in mice | [15] |

| MELAS Myoblasts + MTO1 Overexpression | mt-tRNALeu(UUR) | A3243G | Almost complete restoration of τm5U | Partial rescue of protein synthesis & oxygen consumption | [9][12] |

| MERRF Cells + MTO1 Overexpression | mt-tRNALys | A8344G | Restoration of τm5s2U | Rescue of mitochondrial function | [9][12] |

| Wild-type Human Cells | mt-tRNATrp | N/A | ~79% frequency of τm5U | Normal mitochondrial translation | [7] |

Experimental Methodologies

Analyzing mt-tRNA modifications requires specialized techniques. Below are protocols for key experiments used to investigate the τm5s2U pathway.

Protocol 5.1: Analysis of mt-tRNA Modification by LC-MS/MS

This is the gold standard method for the identification and absolute quantification of tRNA modifications.

-

tRNA Isolation : Isolate total RNA from cultured cells or tissues using a Trizol-based method or a commercial RNA extraction kit. To enrich for tRNA, perform size-fractionation using polyacrylamide gel electrophoresis (PAGE) or a specialized column, collecting the RNA fraction < 200 nucleotides.[3]

-

tRNA Digestion : Digest the purified tRNA (1-5 µg) to single nucleosides. This is typically achieved by incubation with nuclease P1 (to cleave phosphodiester bonds) followed by bacterial alkaline phosphatase (to remove the 5'-phosphate).[3]

-

Liquid Chromatography (LC) : Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry (MS/MS) : Eluted nucleosides are directly ionized (e.g., by electrospray ionization) and analyzed by a high-resolution mass spectrometer. Identify τm5s2U based on its specific mass-to-charge (m/z) ratio.[7]

-

Quantification : Quantify the amount of τm5s2U by integrating the area of its corresponding peak in the chromatogram and comparing it to the peaks of the four canonical, unmodified nucleosides (A, U, G, C) or a spiked-in internal standard.[3][7]

Protocol 5.2: Northern Blotting for mt-tRNA Levels

This protocol assesses the steady-state levels of specific mt-tRNAs, which can be affected by the absence of modifications.

-

RNA Extraction and Separation : Extract total RNA (1-5 µg) from cells. Separate the RNA by size on a denaturing (urea) polyacrylamide gel (e.g., 10% PAGE).

-

Transfer : Transfer the separated RNA from the gel to a positively charged nylon membrane via electroblotting.

-

Hybridization : Crosslink the RNA to the membrane using UV light. Pre-hybridize the membrane to block non-specific binding sites. Hybridize the membrane overnight at an appropriate temperature (e.g., 42°C) with a radiolabeled (e.g., ³²P) or digoxigenin-labeled oligonucleotide probe specific to the mt-tRNA of interest (e.g., mt-tRNALys).

-

Washing and Detection : Wash the membrane under stringent conditions to remove the unbound probe. Detect the signal using autoradiography (for radiolabeled probes) or a chemiluminescent substrate (for non-radioactive probes).[15]

-

Quantification : Quantify the band intensity using densitometry software. Normalize the signal to a loading control, such as the 5.8S rRNA or another mitochondrial RNA that is unaffected.[15]

Protocol 5.3: In Vitro Reconstitution of tRNA Modification

This assay confirms the function of suspected modifying enzymes.

-

Component Preparation :

-

Enzymes : Purify recombinant GTPBP3, MTO1, and/or TRMU proteins.[4]

-

tRNA Substrate : Prepare an in vitro transcribed, unmodified version of the target mt-tRNA (e.g., mt-tRNALys) using a T7 RNA polymerase system.

-

Reaction Buffer : Prepare a buffer containing all necessary cofactors: GTP, FAD, NADH, taurine, CH2-THF, and a sulfur source.[3][5]

-

-

In Vitro Reaction : Combine the purified enzymes, the unmodified tRNA substrate, and the cofactor-rich buffer. Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

-

Analysis : Isolate the tRNA from the reaction mixture (e.g., by phenol-chloroform extraction and ethanol precipitation). Analyze the modification status of the recovered tRNA using LC-MS/MS (Protocol 5.1) to confirm the synthesis of τm5(s2)U.[3]

Therapeutic Perspectives and Future Directions

The central role of the τm5s2U pathway in mitochondrial disease pathogenesis makes it an attractive target for therapeutic development. Strategies currently being explored include:

-

Enzyme Activation : Overexpression of key modifying enzymes, such as MTO1, has shown promise in restoring modification levels and partially rescuing mitochondrial function in patient-derived cells.[9][12] This suggests that developing small molecules to enhance the activity or stability of the GTPBP3/MTO1 complex could be a viable therapeutic approach.

-

Substrate Supplementation : Since taurine is a key substrate for the modification, taurine supplementation has been explored as a treatment for MELAS, with some clinical trials showing a reduction in stroke-like episodes.[16] This highlights the potential of "epitranscriptomic" therapies that aim to boost the efficiency of tRNA modification pathways.

Future research should focus on elucidating the precise molecular mechanisms of the GTPBP3/MTO1 complex, screening for compounds that modulate its activity, and developing more sophisticated gene therapy or RNA-based strategies to correct the underlying defects in patients with mitochondrial diseases.

References

- 1. Mutations in GTPBP3 Cause a Mitochondrial Translation Defect Associated with Hypertrophic Cardiomyopathy, Lactic Acidosis, and Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The genetics and pathology of mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The human tRNA taurine modification enzyme GTPBP3 is an active GTPase linked to mitochondrial diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Restoration of mitochondrial function through activation of hypomodified tRNAs with pathogenic mutations associated with mitochondrial diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mitochondrial Protein Translation: Emerging Roles and Clinical Significance in Disease [frontiersin.org]

- 7. Complete chemical structures of human mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactome | GTPBP3 and MTO1 transform uridine-34 yielding 5-taurinomethyluridine-34 in tRNA [reactome.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mammalian NSUN2 introduces 5-methylcytidines into mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The pathophysiology of mitochondrial disease as modeled in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondrial Disorders | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymes of 5-(Aminomethyl)-2-thiouridine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways involved in the biosynthesis of 5-(aminomethyl)-2-thiouridine (nm5s2U) and its derivatives, crucial modifications of transfer RNA (tRNA) that ensure translational fidelity. The document details the enzymes, their functions, and the biochemical reactions they catalyze in various organisms. It includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to support research and development in this field.

Introduction to this compound and its Significance

Post-transcriptional modifications of tRNA are essential for their proper folding, stability, and function in protein synthesis. At the wobble position (position 34) of the anticodon, modifications are critical for the accurate decoding of mRNA codons. 5-methyluridine derivatives (xm5U) are widely conserved in prokaryotes at this position and play a crucial role in reading NNA/G codons. One such hypermodified nucleoside is 5-methylaminomethyl-2-thiouridine (mnm5s2U), which is synthesized from the precursor 5-aminomethyl-2-thiouridine (nm5s2U). These modifications enhance translational efficiency and reduce frameshifting errors. The biosynthetic pathways for these modifications differ between Gram-negative and Gram-positive bacteria, as well as in mitochondria, presenting unique targets for research and potential therapeutic intervention.

Biosynthetic Pathways of this compound and its Derivatives

The synthesis of nm5s2U and its methylated form, mnm5s2U, is a multi-step enzymatic process. The pathways vary across different domains of life.

Pathway in Gram-Negative Bacteria (e.g., Escherichia coli)

In Gram-negative bacteria like E. coli, the synthesis of mnm5s2U is a well-characterized pathway involving a series of enzymes that sequentially modify the uridine at the wobble position of specific tRNAs.

The key enzymatic steps are:

-

Thiolation of Uridine: The process begins with the conversion of uridine (U) to 2-thiouridine (s2U). This reaction is catalyzed by the MnmA enzyme (also known as asuE or trmU), a tRNA-specific 2-thiouridylase.[1][2][3] The sulfur atom is provided by L-cysteine through a sulfur relay system involving the cysteine desulfurase IscS and the sulfur transfer proteins TusA, TusBCD, and TusE .[4]

-

Formation of the C5 Side Chain: The MnmE-MnmG enzyme complex then modifies s2U at the C5 position.

-

MnmE (a GTPase) and MnmG (an FAD-dependent oxidoreductase) form a complex that catalyzes the formation of 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) using glycine as a substrate, or 5-aminomethyl-2-thiouridine (nm5s2U) with ammonium as the substrate.[5][6][7][8][9][10] The reaction also requires GTP, FAD, NADH, and methylenetetrahydrofolate (CH2THF).[5][6][7]

-

-

Final Modification Steps: The final two steps are carried out by the bifunctional enzyme MnmC .

Pathway in Gram-Positive Bacteria (e.g., Bacillus subtilis)

Gram-positive bacteria lack a homolog of the bifunctional MnmC enzyme. Instead, the final two steps of the pathway are catalyzed by two separate enzymes.

-

Thiolation and C5 Side Chain Formation: The initial steps, catalyzed by MnmA/IscS and the MnmE-MnmG complex, are conserved with the Gram-negative pathway.

-

Final Modification Steps:

Mitochondrial Pathway for Taurine-Containing Modifications

In mitochondria, a related pathway leads to the synthesis of 5-taurinomethyluridine (τm5U) and 5-taurinomethyl-2-thiouridine (τm5s2U). Deficiencies in these modifications are linked to mitochondrial diseases.

-

Formation of the 5-Taurinomethyl Group: The GTPBP3-MTO1 complex catalyzes the formation of the 5-taurinomethyl group on uridine.[13][14][15] This reaction utilizes taurine and 5,10-methylene-tetrahydrofolate (CH2-THF) as substrates, along with cofactors such as GTP, FAD, and NADH.[16]

-

Thiolation: The 2-thiolation of τm5U to form τm5s2U is carried out by the enzyme MTU1 .[14]

Quantitative Data on Enzyme Activity

| Enzyme/Complex | Organism | Substrate(s) | K_m | k_cat | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Reference |

| MnmC | E. coli | cmnm⁵s²U-tRNA | 600 nM | 0.34 s⁻¹ | 5.7 x 10⁵ | [11] |

| nm⁵s²U-tRNA + SAM | 70 nM | 0.31 s⁻¹ | 4.4 x 10⁶ | [11] |

Typical Reactant Concentrations for In Vitro Assays:

| Enzyme/Complex | Component | Typical Concentration | Reference |

| MnmA/IscS | MnmA | 150 µM | [1] |

| IscS | 100 µM | [1] | |

| L-cysteine | 1 mM | [1] | |

| ATP | 1 mM | [1] | |

| tRNA | 300 µg | [1] | |

| MnmE-MnmG | MnmE-MnmG complex | 2 µM | [7] |

| tRNA | 60-100 µg | [7] | |

| Glycine | 2 mM | [5][6] | |

| GTP | 2 mM | [5][6] | |

| FAD | 0.5 mM | [5][6] | |

| NADH | 0.5 mM | [5][6] | |

| CH₂THF | 0.5 mM | [5][6] | |

| GTPBP3-MTO1 | GTPBP3-MTO1 complex | Not specified | [14][17] |

| Taurine | Not specified | [14][17] | |

| CH₂THF | Not specified | [14][17] | |

| GTP | Not specified | [14][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the enzymes involved in this compound synthesis.

In Vitro Reconstitution of the MnmE-MnmG tRNA Modification Reaction

This protocol is adapted from established methods for the in vitro reconstitution of the MnmE-MnmG catalyzed reaction.[5][7]

Materials:

-

Purified MnmE and MnmG proteins

-

In vitro transcribed or purified target tRNA (e.g., tRNAGlu)

-

1 M Tris-HCl, pH 8.0

-

3 M KCl

-

Glycerol

-

Nuclease-free water

-

5 mM MgCl₂

-

0.5 mM FAD

-

0.5 mM NADH

-

0.5 mM CH₂THF

-

2 mM Glycine

-

2 mM GTP

-

RNase inhibitor

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

3 M Sodium Acetate, pH 5.2

-

100% Ethanol

-

70% Ethanol

Procedure:

-

Pre-incubation of MnmE and MnmG:

-

In a nuclease-free microcentrifuge tube, combine MnmE and MnmG proteins to a final concentration of 40-50 µM each.

-

Add 1 M Tris-HCl (pH 8.0) to a final concentration of 100 mM, 3 M KCl to 100-150 mM, and glycerol to 5% (v/v).

-

Incubate the mixture on ice for 30 minutes to allow for complex formation.

-

-

Reaction Assembly:

-

In a new nuclease-free microcentrifuge tube on ice, prepare the reaction mixture (final volume of 50 µL).

-

Add the components in the following order: nuclease-free water, Tris-HCl (to 50 mM), KCl (to 100 mM), MgCl₂ (to 5 mM), FAD, NADH, CH₂THF, Glycine, and GTP to their final concentrations.

-

Add the target tRNA substrate (60-100 µg) and an RNase inhibitor.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the pre-incubated MnmE-MnmG protein complex to a final concentration of 2 µM.

-

Mix gently by pipetting and incubate the reaction at 37°C for 1-4 hours.

-

-

Reaction Termination and RNA Purification:

-

Terminate the reaction by adding an equal volume of Phenol:Chloroform:Isoamyl Alcohol and vortexing vigorously.

-

Centrifuge at >12,000 x g for 5 minutes to separate the phases.

-

Transfer the upper aqueous phase to a new tube.

-

Precipitate the RNA by adding 3 volumes of 100% ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2). Incubate at -20°C for at least 1 hour.

-

Pellet the RNA by centrifugation at >12,000 x g for 30 minutes at 4°C.

-

Wash the pellet with 70% ethanol, air dry, and resuspend in nuclease-free water.

-

-

Analysis:

-

Analyze the modified tRNA by HPLC-MS to identify and quantify the formation of cmnm5s2U.

-

In Vitro tRNA Thiolation Assay for MnmA/IscS

This protocol is based on established methods for assaying the 2-thiolation of tRNA by MnmA and IscS.[1]

Materials:

-

Purified MnmA and IscS proteins

-

Purified tRNA substrate

-

1 M Tris-HCl, pH 7.5

-

1 M KCl

-

1 M Mg(OAc)₂

-

100 mM DTT

-

100 mM ATP

-

20 mM PLP

-

100 mM L-cysteine

-

tRNA extraction reagents (as in 4.1)

Procedure:

-

Reaction Setup:

-

In a total reaction volume of 500 µL, combine the following in a nuclease-free tube:

-

Tris-HCl to 10 mM

-

KCl to 50 mM

-

Mg(OAc)₂ to 12 mM

-

DTT to 1 mM

-

ATP to 1 mM

-

PLP to 20 µM

-

L-cysteine to 1 mM

-

tRNA to 300 µg

-

IscS to 100 µM

-

MnmA to 150 µM

-

-

-

Incubation:

-

Incubate the mixture at 37°C for 2 hours.

-

-

tRNA Recovery and Analysis:

-

Recover the tRNA using the phenol:chloroform extraction and ethanol precipitation method described in section 4.1.

-

Analyze the formation of s2U by HPLC-MS.

-

HPLC-MS Analysis of tRNA Modifications

This is a generalized protocol for the analysis of tRNA nucleoside modifications by HPLC-coupled mass spectrometry.[18][19][20][21][22]

Materials:

-

Purified tRNA

-

Nuclease P1

-

Bacterial Alkaline Phosphatase

-

HPLC system with a C18 reversed-phase column

-

Tandem quadrupole mass spectrometer

Procedure:

-

tRNA Digestion:

-

Digest 1-10 µg of purified tRNA to individual nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.

-

-

HPLC Separation:

-

Separate the resulting nucleosides on a C18 reversed-phase HPLC column using a gradient of aqueous and organic mobile phases (e.g., ammonium acetate and acetonitrile).

-

-

Mass Spectrometry Analysis:

-

Detect and quantify the eluting nucleosides using a tandem quadrupole mass spectrometer operating in dynamic multiple reaction monitoring (DMRM) mode. This involves monitoring specific parent-to-fragment ion transitions for each modified and unmodified nucleoside.

-

-

Data Analysis:

-

Integrate the peak areas for each nucleoside and normalize to the sum of the canonical nucleosides (A, C, G, U) to determine the relative abundance of each modification.

-

Conclusion

The biosynthesis of this compound and its derivatives is a complex and highly regulated process involving a suite of specialized enzymes. Understanding the function and kinetics of these enzymes is crucial for elucidating the role of tRNA modifications in translational fidelity and cellular stress responses. The distinct pathways in different organisms offer potential targets for the development of novel therapeutics. This guide provides a foundational resource for researchers and drug development professionals working in this exciting field, offering key data and methodologies to advance their studies. Further research is needed to fully characterize the kinetics of all enzymes in these pathways, which will provide a more complete quantitative understanding of this essential biological process.

References

- 1. mdpi.com [mdpi.com]

- 2. uniprot.org [uniprot.org]

- 3. Crystallization and preliminary X-ray analysis of the tRNA thiolation enzyme MnmA from Escherichia coli complexed with tRNAGlu - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Thiouridine formation in Escherichia coli: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Elucidation of the substrate of tRNA-modifying enzymes MnmEG leads to in vitro reconstitution of an evolutionarily conserved uridine hypermodification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAXS analysis of the tRNA-modifying enzyme complex MnmE/MnmG reveals a novel interaction mode and GTP-induced oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GIST Scholar: Characterization of 5-aminomethyl-2-thiouridine tRNA modification biosynthetic pathway in Bacillus subtilis [scholar.gist.ac.kr]

- 11. Assay of both activities of the bifunctional tRNA-modifying enzyme MnmC reveals a kinetic basis for selective full modification of cmnm5s2U to mnm5s2U - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The human tRNA taurine modification enzyme GTPBP3 is an active GTPase linked to mitochondrial diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The human tRNA taurine modification enzyme GTPBP3 is an active GTPase linked to mitochondrial diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Restoration of mitochondrial function through activation of hypomodified tRNAs with pathogenic mutations associated with mitochondrial diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 21. dspace.mit.edu [dspace.mit.edu]

- 22. researchgate.net [researchgate.net]

The Dichotomy of tRNA Modification: A Technical Guide to the Roles of MnmC and MnmM in nm5s2U Biosynthesis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the distinct roles of the MnmC and MnmM enzymes in the crucial nm5s2U tRNA modification pathway. This document provides an in-depth analysis of their biochemical functions, presents quantitative data, outlines experimental protocols, and visualizes the biosynthetic pathways.

The fidelity of protein synthesis is paramount to cellular function, and this precision is heavily reliant on post-transcriptional modifications of transfer RNA (tRNA). One such critical modification is 5-methylaminomethyl-2-thiouridine (mnm5s2U), located at the wobble position (U34) of tRNAs specific for glutamate, lysine, and glutamine. This modification is essential for accurate codon recognition and the prevention of translational frameshifting.[1][2] The biosynthesis of mnm5s2U involves a multi-enzyme pathway that culminates in the action of either the bifunctional enzyme MnmC or the monofunctional enzyme MnmM, depending on the organism. This guide elucidates the divergent evolutionary strategies employed by different bacteria to achieve this same vital tRNA modification.

The Foundational Steps: The Role of the MnmE-MnmG Complex

The journey to mnm5s2U begins with the action of the MnmE-MnmG enzymatic complex. This complex is responsible for the initial modification at the C5 position of the uridine at position 34 of the tRNA.[3][4] It catalyzes the addition of either a carboxymethylaminomethyl (cmnm) group, utilizing glycine as a substrate, or an aminomethyl (nm) group, using ammonium.[3][5][6][7][8] This initial step produces the intermediate cmnm5s2U or nm5s2U, setting the stage for the final maturation steps.

The Gram-Negative Strategy: The Bifunctional MnmC Enzyme

In Gram-negative bacteria, such as Escherichia coli, the final two steps in the biosynthesis of mnm5s2U are catalyzed by a single, bifunctional enzyme named MnmC (formerly known as YfcK).[2][9][10] This enzyme is a fusion of two distinct functional domains:

-

The C-terminal Oxidase Domain (MnmC(o) or MnmC1): This FAD-dependent oxidoreductase domain is responsible for the conversion of 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) to 5-aminomethyl-2-thiouridine (nm5s2U).[3][4][5][11][12][13][14][15][16][17]

-

The N-terminal Methyltransferase Domain (MnmC(m) or MnmC2): This S-adenosyl-L-methionine (SAM)-dependent domain catalyzes the final methylation of nm5s2U to produce the mature mnm5s2U modification.[3][4][5][9][11][12][14][15][16][17]

The crystal structure of MnmC reveals that the two catalytic sites are located on opposite sides of the protein, suggesting they can function independently.[13][14]

The Gram-Positive and Plant Strategy: The Monofunctional MnmL and MnmM Enzymes

Gram-positive bacteria, such as Bacillus subtilis, and plants lack an ortholog of the mnmC gene.[18][19][20][21] Instead, they employ two separate, monofunctional enzymes to carry out the final two steps of mnm5s2U synthesis, demonstrating a case of non-orthologous displacement.[3][22][23]

-

MnmL (YurR): This FAD-dependent oxidoreductase performs the same function as the MnmC(o) domain, converting cmnm5s2U to nm5s2U.[6][15][16][22][23][24]

-

MnmM (YtqB): This SAM-dependent methyltransferase is responsible for the final methylation step, converting nm5s2U to mnm5s2U, analogous to the MnmC(m) domain.[4][15][16][17][18][19][20][21][22][23][24]

The discovery of the MnmL/MnmM pathway highlights the evolutionary diversity in achieving the same essential tRNA modification.[3][22]

Quantitative Analysis of MnmC Activity

Steady-state kinetic parameters for the E. coli MnmC enzyme have been determined, providing insight into the efficiency of the final two steps of mnm5s2U biosynthesis. The data indicates that the second reaction, the methylation step, occurs at a similar or faster rate than the first, ensuring the efficient production of the fully modified nucleoside and preventing the accumulation of the nm5s2U intermediate.[11][25]

| Enzyme Domain | Substrate | Km (nM) | kcat (s-1) | Reference |

| MnmC (oxidase domain) | cmnm5s2U-tRNAGlu | 600 | 0.34 | [11][25] |

| MnmC (methyltransferase domain) | nm5s2U-tRNAGlu | 70 | 0.31 | [11][17][25] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the nm5s2U modification pathway, the following diagrams, generated using the DOT language, illustrate the distinct enzymatic strategies in Gram-negative and Gram-positive bacteria, as well as a general workflow for tRNA modification analysis.

Caption: Biosynthesis of mnm5s2U in Gram-negative bacteria via the bifunctional MnmC enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. tRNA Modification Enzymes GidA and MnmE: Potential Role in Virulence of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. GIST Scholar: Characterization of 5-aminomethyl-2-thiouridine tRNA modification biosynthetic pathway in Bacillus subtilis [scholar.gist.ac.kr]

- 5. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The output of the tRNA modification pathways controlled by the Escherichia coli MnmEG and MnmC enzymes depends on the growth conditions and the tRNA species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bacillus subtilis exhibits MnmC-like tRNA modification activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sequence-structure-function analysis of the bifunctional enzyme MnmC that catalyses the last two steps in the biosynthesis of hypermodified nucleoside mnm5s2U in tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a bifunctional enzyme MnmC involved in the biosynthesis of a hypermodified uridine in the wobble position of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of the bifunctional tRNA modification enzyme MnmC from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Alternate routes to mnm 5 s 2 U synthesis in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Assay of both activities of the bifunctional tRNA-modifying enzyme MnmC reveals a kinetic basis for selective full modification of cmnm5s2U to mnm5s2U - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 5-(Aminomethyl)-2-thiouridine: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Aspects of 5-(Aminomethyl)-2-thiouridine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (nm5s2U) is a post-transcriptionally modified nucleoside found at the wobble position (position 34) of the anticodon loop of specific transfer RNAs (tRNAs). This modification is crucial for the accuracy and efficiency of protein translation by ensuring proper codon recognition. Its presence has been documented across different domains of life, including bacteria, plants, and in the mitochondria of mammals. The biosynthetic pathways leading to nm5s2U are complex and exhibit notable differences between various organisms, making the enzymes involved potential targets for novel therapeutic interventions, including antimicrobial drug development. This technical guide provides a comprehensive overview of the natural occurrence of nm5s2U, its biosynthesis, function, and the experimental protocols for its detection and quantification.

Natural Occurrence and Distribution

This compound is a key modification in tRNAs that decode codons with A or G in the third position. Its distribution, while widespread, is specific to certain tRNAs and organisms.

Prokaryotes

In bacteria, nm5s2U and its precursor, 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U), are found in tRNAs specific for glutamate, glutamine, and lysine.[1][2] The presence and relative abundance of these modifications can be influenced by growth conditions and genetic backgrounds.[3]

-

Gram-negative Bacteria: Escherichia coli is a well-studied model for nm5s2U biosynthesis. In this organism, the modification is synthesized via a pathway involving the bifunctional enzyme MnmC.[4][5][6][7][8]

-

Gram-positive Bacteria: Organisms such as Bacillus subtilis and Streptococcus mutans lack the MnmC enzyme and utilize an alternative biosynthetic pathway involving the enzymes MnmL and MnmM.[3][5][9]

Eukaryotes

In eukaryotes, derivatives of 2-thiouridine are present at the wobble position of cytosolic and mitochondrial tRNAs.

-

Plants: The presence of nm5s2U has been confirmed in the chloroplast tRNAs of plants like Arabidopsis thaliana.[7] The biosynthetic pathway in plants is similar to that in Gram-positive bacteria, utilizing orthologs of MnmM.[7]

-

Mammalian Mitochondria: In human mitochondria, a related modification, 5-taurinomethyl-2-thiouridine (τm5s2U), is found at the wobble position of tRNAs for leucine and lysine.[10] Deficiencies in this modification have been linked to mitochondrial diseases.[10]

Biosynthetic Pathways

The biosynthesis of nm5s2U is a multi-step enzymatic process that varies between different organisms. The initial steps leading to the formation of the 2-thiouridine base are generally conserved, while the subsequent modifications at the C5 position of the uracil ring differ.

Biosynthesis in Gram-negative Bacteria (e.g., E. coli)

In E. coli, the biosynthesis of the final methylated form, 5-methylaminomethyl-2-thiouridine (mnm5s2U), from 2-thiouridine (s2U) involves the MnmEG complex and the bifunctional enzyme MnmC.[4][6][8] The MnmEG complex first converts s2U to 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) using glycine as a substrate.[4][6][8] The MnmC enzyme then catalyzes the final two steps: the oxidase domain (MnmC(o)) converts cmnm5s2U to nm5s2U, and the methyltransferase domain (MnmC(m)) methylates nm5s2U to mnm5s2U using S-adenosyl-L-methionine (SAM) as the methyl donor.[4][6][8][11]

Biosynthesis of mnm5s2U in E. coli.

Biosynthesis in Gram-positive Bacteria (e.g., B. subtilis)

Gram-positive bacteria and plants lack the MnmC enzyme and employ a different set of enzymes for the final steps of mnm5s2U synthesis.[7] In B. subtilis, an FAD-dependent oxidoreductase, YurR (also referred to as MnmL), is responsible for the conversion of cmnm5s2U to nm5s2U.[11] Subsequently, the methyltransferase MnmM catalyzes the methylation of nm5s2U to mnm5s2U.[11]

Biosynthesis of mnm5s2U in B. subtilis.

Functional Role of this compound

The modification of uridine to nm5s2U at the wobble position of tRNA has profound effects on the structure and function of the anticodon loop, ultimately impacting the fidelity and efficiency of protein synthesis.

-

Codon Recognition: The 2-thio group restricts the conformational flexibility of the uridine base, promoting the C3'-endo conformation of the ribose sugar.[2] This structural constraint enhances base pairing with adenosine (A) in the third position of the codon and prevents mispairing with guanosine (G), thereby ensuring accurate decoding of NNA codons over NNG codons.[8]

-

Translational Efficiency: The hypermodification at the C5 position, including the aminomethyl group, contributes to the overall stability of the codon-anticodon interaction, which enhances the rate of translation.[8]

-

Frameshifting Prevention: The structural rigidity conferred by the 2-thio modification helps to maintain the correct reading frame during translation, reducing the incidence of frameshift errors.[8]

Experimental Protocols for the Analysis of this compound

The gold standard for the detection and quantification of nm5s2U and other modified nucleosides is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][4] This technique offers high sensitivity and specificity.

Workflow for LC-MS/MS Analysis

The general workflow for the analysis of nm5s2U from biological samples involves tRNA isolation, enzymatic digestion to constituent nucleosides, and subsequent analysis by LC-MS/MS.

Experimental workflow for nm5s2U analysis.

Detailed Methodologies

1. Total tRNA Isolation

-

Objective: To isolate total tRNA from bacterial cells or other biological sources.

-

Materials:

-

Bacterial cell pellet

-

Lysis buffer (e.g., Tris-HCl, EDTA)

-

Phenol:Chloroform:Isoamyl alcohol (25:24:1)

-

Chloroform:Isoamyl alcohol (24:1)

-

3 M Sodium acetate, pH 5.2

-

Ice-cold 100% Ethanol

-

70% Ethanol

-

Nuclease-free water

-

-

Protocol:

-

Harvest cells by centrifugation and resuspend the pellet in lysis buffer.

-

Perform phenol:chloroform extractions to remove proteins and lipids.

-

Precipitate the RNA from the aqueous phase by adding sodium acetate and ice-cold ethanol.

-

Incubate at -20°C to facilitate precipitation.

-

Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry.

-

Resuspend the purified tRNA in nuclease-free water and quantify using a spectrophotometer.

-

2. Enzymatic Digestion of tRNA to Nucleosides

-

Objective: To hydrolyze the purified tRNA into its constituent nucleosides for LC-MS/MS analysis.

-

Materials:

-

Purified total tRNA (5-10 µg)

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP) or Antarctic Phosphatase

-

Reaction buffer (e.g., 10 mM Ammonium acetate, pH 5.3)

-

-

Protocol:

-

Combine the purified tRNA with Nuclease P1 in the reaction buffer.

-

Incubate at 37°C for 2 hours to digest the tRNA into 5'-mononucleotides.

-

Add BAP to the reaction mixture to dephosphorylate the nucleosides.

-

Incubate at 37°C for an additional 2 hours.

-

Stop the reaction (e.g., by adding a small volume of methanol:formic acid).

-

Centrifuge the sample to pellet any debris. The supernatant containing the nucleosides is ready for analysis.[1]

-

3. LC-MS/MS Analysis

-

Objective: To separate, identify, and quantify the nucleosides in the digested tRNA sample.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Separation:

-

Column: Reversed-phase C18 column suitable for nucleoside analysis.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

MS/MS Detection:

-

Ionization Mode: Positive electrospray ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each nucleoside of interest.

-

-

Data Analysis:

-

Identify the peaks corresponding to each nucleoside based on their retention time and specific MRM transitions.

-

Integrate the peak areas for each nucleoside.

-

Quantify the amount of each modified nucleoside relative to the canonical nucleosides or by using an external calibration curve with synthetic standards for absolute quantification.

-

Quantitative Data Summary

While absolute quantification of nm5s2U across a wide range of organisms is not extensively compiled in the literature, relative abundance studies and qualitative analyses have provided significant insights into its distribution. The following table summarizes the known occurrence and reported relative levels of this compound and its precursors in various organisms.

| Organism/Group | tRNA Specificity | Modification Detected | Relative Abundance Notes |

| Gram-negative Bacteria (E. coli) | Glu, Gln, Lys | cmnm5s2U, nm5s2U, mnm5s2U | Wild-type strains show predominantly mnm5s2U. Mutant strains lacking mnmC accumulate cmnm5s2U and nm5s2U.[12] |

| Gram-positive Bacteria (B. subtilis) | Glu, Gln, Lys | cmnm5s2U, nm5s2U, mnm5s2U | Wild-type strains contain mnm5s2U. Mutants in mnmL or mnmM show altered ratios of the precursors.[5][12] |

| Gram-positive Bacteria (S. mutans) | Glu, Gln, Lys | cmnm5s2U, nm5s2U, mnm5s2U | Similar to B. subtilis, with levels of intermediates influenced by genetic background.[12] |

| Plants (A. thaliana) | Chloroplast tRNAs | mnm5s2U | Presence confirmed, pathway utilizes an MnmM ortholog.[7] |

| Mammalian Mitochondria | Leu, Lys | τm5s2U | A related taurine-containing modification is present.[10] |

Conclusion

This compound is a vital, evolutionarily conserved tRNA modification that plays a critical role in maintaining translational fidelity. Its biosynthesis involves distinct enzymatic pathways in different organisms, offering potential targets for the development of novel antimicrobial agents. The analytical methods outlined in this guide, particularly LC-MS/MS, provide robust tools for researchers to investigate the occurrence, biosynthesis, and function of this important modified nucleoside. Further quantitative studies are needed to fully elucidate the dynamics of nm5s2U levels in response to various cellular stresses and in different disease states, which could open new avenues for therapeutic intervention.

References

- 1. tRNA modification dynamics from individual organisms to metaepitranscriptomics of microbiomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. tRNA modification profiling reveals epitranscriptome regulatory networks in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Comparative patterns of modified nucleotides in individual tRNA species from a mesophilic and two thermophilic archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. pure.ed.ac.uk [pure.ed.ac.uk]

- 11. academic.oup.com [academic.oup.com]

- 12. Alternate routes to mnm5s2U synthesis in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Wobble Position Modifications: A Technical Guide to nm5s2U and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the myriad of tRNA modifications, those occurring at the wobble position (U34) of the anticodon are paramount for accurate decoding of the genetic code. This technical guide provides an in-depth exploration of the biological significance of 5-aminomethyl-2-thiouridine (nm5s2U), its methylated form 5-methylaminomethyl-2-thiouridine (mnm5s2U), and its mitochondrial analog 5-taurinomethyl-2-thiouridine (τm5s2U). We detail their biosynthesis, crucial role in codon recognition, the pathological consequences of their absence, and key experimental methodologies for their study.

Introduction: The Significance of Wobble Position Modification

The fidelity of protein synthesis relies on the precise recognition of messenger RNA (mRNA) codons by the corresponding tRNA anticodons within the ribosome. Francis Crick's Wobble Hypothesis first proposed that non-canonical base pairing could occur at the third position of the codon, allowing a single tRNA to decode multiple synonymous codons. However, this flexibility must be tightly controlled to prevent misreading of the genetic code.

Chemical modifications at the first position of the anticodon (position 34), the "wobble" position, are essential for modulating this flexibility. The hypermodified nucleoside 5-methylaminomethyl-2-thiouridine (mnm5s2U) is a highly conserved modification found at the U34 position of tRNAs specific for amino acids like lysine, glutamate, and glutamine, particularly in bacteria.[1] Its presence is crucial for preventing frameshift errors and ensuring the correct reading of the mRNA template.[2] In eukaryotic mitochondria, a similar modification, 5-taurinomethyl-2-thiouridine (τm5s2U), performs an analogous and equally vital function.[3] Deficiencies in these modifications are increasingly linked to severe human diseases, highlighting their importance in cellular homeostasis.[3]

Biological Importance and Mechanism of Action

The primary role of the mnm5s2U modification is to enforce the "two-out-of-three" reading mechanism by restricting the pairing capabilities of the wobble uridine.[1] This is achieved through the combined effects of its constituent parts:

-

The 2-thio (s²) group: This modification is critical for preventing the misreading of near-cognate codons, specifically by sterically hindering U•G wobble pairing. This ensures that only codons ending in A or G are recognized by these tRNAs.[1]

-

The C5 side chain (mnm⁵): The 5-methylaminomethyl group promotes a more rigid and canonical U-turn conformation in the anticodon loop.[1] This structural stabilization is crucial for the proper presentation of the anticodon for codon recognition on the ribosome, enhancing the decoding of cognate codons ending in A and G.

In eukaryotic mitochondria, the τm5s2U modification in tRNAs such as mt-tRNALys and mt-tRNALeu(UUR) is indispensable for mitochondrial protein synthesis. The absence of this modification, often resulting from pathogenic mutations in the mitochondrial tRNA genes, is a direct cause of severe mitochondrial disorders like MERRF (Myoclonic Epilepsy with Ragged-Red Fibers) and MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes).[3][4][5] This deficiency leads to a catastrophic failure in translating key subunits of the oxidative phosphorylation system, resulting in impaired cellular energy production.[6][7]

Biosynthesis of Wobble Uridine Modifications

The biosynthesis of mnm5s2U and τm5s2U involves complex, multi-enzyme pathways that differ between prokaryotes and eukaryotes.

In bacteria such as E. coli, the pathway is well-characterized. It begins with the formation of 2-thiouridine (s²U), followed by a series of reactions catalyzed by the MnmE-MnmG complex and the bifunctional enzyme MnmC to synthesize the C5 side chain.[2][8]

In eukaryotic mitochondria, the pathway synthesizes τm5s2U. It involves distinct but homologous enzymes, such as GTPBP3 and MTO1, and utilizes taurine as a substrate for the C5 side chain.[3][9] The 2-thiolation step is carried out by a separate enzymatic system involving Nfs1 and MTU1.[3]

The diagram below illustrates the logical function of these modifications in restricting wobble pairing to maintain translational fidelity.

Quantitative Data Summary

The functional importance of the mnm5s2U modification can be quantitatively assessed. The tables below summarize key data from the literature regarding enzyme kinetics and the phenotypic impact of modification deficiency.

Table 1: Steady-State Kinetic Parameters of the E. coli MnmC Enzyme The MnmC enzyme catalyzes the final two steps of mnm5s2U synthesis. The tighter binding (lower Km) and high catalytic efficiency of the second step ensure the efficient conversion of the intermediate to the final modification.

| Reaction Step | Substrate | Km (nM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |

| Step 1 (Conversion) | cmnm⁵s²U-tRNAGlu | 600 ± 200 | 0.34 ± 0.04 | 0.56 |

| Step 2 (Methylation) | nm⁵s²U-tRNAGlu | 70 ± 40 | 0.31 ± 0.05 | 4.5 |

(Data sourced from reference[2])

Table 2: Documented Effects of the Absence of mnm5s2U or its Eukaryotic Equivalent The absence of this critical modification has a measurable negative impact on cellular growth and function, ranging from reduced fitness to lethality.

| Organism | Mutant | Phenotype | Quantitative Effect |

| E. coli | ΔmnmC | Reduced Growth Rate | Slower exponential growth constant compared to wild-type. |

| S. cerevisiae | elp3Δ tuc1Δ (lacks mcm⁵s²U) | Lethality | Rescued by overexpression of hypomodified tRNALysUUU.[10] |

(Data sourced from reference[2])

Detailed Experimental Protocols

Investigating the mnm5s2U modification requires a combination of molecular biology, biochemical, and analytical techniques. The following section provides detailed methodologies for key experiments.

Protocol 1: Analysis of tRNA Modification Status by LC-MS/MS

Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of tRNA modifications.[11]

Objective: To determine the presence and relative abundance of nm5s2U and its precursors in total tRNA.

Materials:

-

Bacterial cell culture

-

Lysis buffer (e.g., 0.3 M sodium acetate pH 4.5, 10 mM EDTA)

-

Acid phenol:chloroform:isoamyl alcohol (125:24:1)

-

Absolute and 70% ethanol

-

Nuclease P1

-

Bacterial Alkaline Phosphatase

-

Ammonium acetate buffer (10 mM, pH 5.3)

-

LC-MS/MS system with a C18 reversed-phase column

Methodology:

-

Total tRNA Extraction: a. Grow bacterial cells to the desired optical density and harvest by centrifugation.[11] b. Resuspend the cell pellet in lysis buffer. c. Perform phenol-chloroform extraction to separate nucleic acids from proteins.[11] d. Precipitate the tRNA with cold absolute ethanol, wash with 70% ethanol, and resuspend the final pellet in nuclease-free water.[11]

-

Enzymatic Digestion to Nucleosides: a. To 10-20 µg of purified total tRNA, add 2 units of nuclease P1 in 10 mM ammonium acetate buffer (pH 5.3).[12] b. Incubate at 37°C for 2-4 hours to digest the tRNA into 5'-mononucleotides.[12] c. Add 1 unit of bacterial alkaline phosphatase to the reaction.[12] d. Continue incubation at 37°C for another 1-2 hours to dephosphorylate the nucleosides.[12]

-

LC-MS/MS Analysis: a. Filter the digested sample through a 0.22 µm filter.[12] b. Inject the sample onto a C18 reversed-phase HPLC column coupled to a triple quadrupole mass spectrometer.[13] c. Use a solvent gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the nucleosides.[13] d. Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for nm5s2U and other nucleosides for normalization.[13] e. Quantify the nm5s2U peak by comparing its area to a known standard or by relative quantification against canonical nucleosides.

Protocol 2: γ-toxin Endonuclease Cleavage Assay for Eukaryotic mcm⁵s²U

This assay provides an alternative method to monitor the modification status of the related eukaryotic mcm⁵s²U, which is cleaved by the K. lactis γ-toxin.[14][15]

Objective: To assess the presence of mcm⁵s²U in specific tRNAs.

Materials:

-

Eukaryotic cells

-

Total RNA extraction kit

-

Purified γ-toxin

-

Reaction buffer

-

Northern blot analysis reagents (gels, membranes, probes)

Methodology:

-

Total RNA Isolation: Extract total RNA from the eukaryotic cells of interest using a commercial kit or standard Trizol/phenol-chloroform methods.

-

γ-toxin Cleavage Reaction: a. Incubate 5-10 µg of total RNA with purified γ-toxin in the appropriate reaction buffer. Include a buffer-only control.[14] b. The toxin will specifically cleave the tRNA 3' to the mcm⁵s²U-modified anticodon.

-

Northern Blot Analysis: a. Separate the RNA from the cleavage reaction on a denaturing polyacrylamide gel. b. Transfer the RNA to a nylon membrane. c. Hybridize the membrane with a radiolabeled or fluorescently labeled probe specific to the tRNA of interest (e.g., tRNA-Lys-UUU).[14] d. Visualize the blot. The presence of a cleaved tRNA product in the toxin-treated lane indicates the presence of the mcm⁵s²U modification. The ratio of cleaved to full-length tRNA can be used for semi-quantitative analysis.

Conclusion and Future Directions

The nm5s2U modification and its analogs at the tRNA wobble position are testaments to the intricate mechanisms evolved to ensure translational fidelity. Their complex biosynthesis and critical role in codon recognition underscore their fundamental importance in cellular function across all domains of life. Deficiencies in these modification pathways are directly linked to significant human mitochondrial diseases, making the biosynthetic enzymes potential targets for therapeutic intervention. Furthermore, the ability to engineer these pathways in synthetic biology applications offers a novel approach to fine-tune gene expression and enhance protein production.[13] Future research should continue to elucidate the regulatory networks that control the expression and activity of these crucial tRNA modifying enzymes and explore their full potential in medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial Disorders | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]

- 7. Mitochondrial diseases caused by mtDNA mutations: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. A conserved modified wobble nucleoside (mcm5s2U) in lysyl-tRNA is required for viability in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]